Acyclovir-d4

Overview

Description

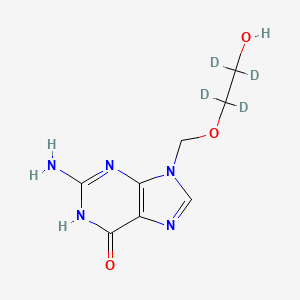

Acyclovir-d4 is a deuterated form of acyclovir, a guanosine analog with potent antiviral activity. It is primarily used as an internal standard for the quantification of acyclovir in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The compound is particularly valuable in research due to its stability and precise quantification capabilities.

Scientific Research Applications

Acyclovir-d4 has a wide range of scientific research applications:

Chemistry: Used as an internal standard in analytical chemistry for the precise quantification of acyclovir.

Biology: Helps in studying the metabolism and pharmacokinetics of acyclovir in biological systems.

Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing.

Mechanism of Action

Target of Action

Acyclovir-d4, a deuterated compound of Acyclovir, is a synthetic analog of the purine nucleoside, guanosine . It has antiviral activity against herpes simplex viruses type 1 and 2 (HSV-1, HSV-2), and varicella-zoster virus (VZV) . The primary targets of this compound are the viral thymidine kinase (TK) enzymes encoded by these viruses .

Mode of Action

This compound is selectively converted into its monophosphate form by the viral thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP). Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .

Biochemical Pathways

This compound interferes with the viral DNA polymerization through competitive inhibition with guanosine triphosphate and obligatory chain termination . This action affects the replication of the herpes simplex virus’s DNA, thereby inhibiting the virus’s ability to proliferate .

Pharmacokinetics

The pharmacokinetics of this compound involves its conversion to the monophosphate form by viral thymidine kinase, and then to the diphosphate form by cellular guanylate kinase, and finally to the triphosphate form by various cellular enzymes . .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of viral DNA synthesis and viral replication . This results in the termination of the growing viral DNA chain and inactivation of the viral DNA polymerase . These actions effectively suppress the proliferation of the virus.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that continuous release and persistence of antiviral drugs in the environment, even at trace concentrations, can impose toxicity to the organisms present in the surroundings . Therefore, the environmental context is an important consideration in the use of antiviral drugs like this compound.

Biochemical Analysis

Biochemical Properties

Acyclovir-d4, like Acyclovir, is involved in biochemical reactions that inhibit viral coding . It interacts with a virus-specific thymidine kinase, which selectively converts it into acyclo-guanosine monophosphate . This interaction is crucial for its antiviral activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It diffuses freely into cells and influences cell function by inhibiting viral DNA polymerization . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into acyclo-guanosine monophosphate by a virus-specific thymidine kinase . This phosphorylated form of this compound is preferentially incorporated into viral DNA during DNA replication, resulting in premature chain termination and inhibition of further DNA polymerase activity .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically reported. Acyclovir has been shown to reduce viral titers in mice infected with the herpes simplex virus-1 (HSV-1) strain SC16 at a dosage of 5 mg/kg .

Metabolic Pathways

This compound is involved in metabolic pathways similar to those of Acyclovir. It interacts with enzymes such as virus-specific thymidine kinase

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acyclovir-d4 involves the deuteration of acyclovir. A common method starts with guanosine as the raw material, which undergoes acylation, condensation, and hydrolysis reactions to form acyclovir . The deuteration process involves replacing hydrogen atoms with deuterium, typically using deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity, with stable and abundant raw material sources. Reaction conditions are optimized for safety, simplicity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Acyclovir-d4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Acyclovir: The non-deuterated form with similar antiviral properties.

Valacyclovir: A prodrug of acyclovir with improved bioavailability.

Famciclovir: Another antiviral drug with a similar mechanism of action.

Uniqueness

Acyclovir-d4 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical methods. This makes it particularly valuable in research settings where accurate measurement is crucial .

Properties

IUPAC Name |

2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUXAQIIEYXACX-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COCCO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the primary use of Acyclovir-d4 in the context of the provided research papers?

A1: this compound serves as an internal standard (IS) in LC-MS/MS methods for quantifying Acyclovir in human plasma. [, ] This technique is crucial for accurate and precise measurements of Acyclovir concentrations, especially in bioequivalence studies. []

Q2: Why is the use of an internal standard like this compound important in analyzing Acyclovir levels?

A2: Acyclovir analysis in biological samples, such as plasma, can be influenced by various factors that introduce variability during sample preparation and analysis. Using a structurally similar, stable isotope-labeled compound like this compound helps to:

- Improve accuracy and precision: The use of an IS improves the reliability and reproducibility of Acyclovir quantification, leading to more accurate and precise results. [, ]

Q3: Are there any specific challenges in analyzing Acyclovir, and how does the use of this compound help to address these?

A3: One significant challenge in analyzing Valacyclovir, a prodrug of Acyclovir, is its tendency to hydrolyze into Acyclovir both in vivo and ex vivo. [] This conversion can lead to inaccurate Acyclovir measurements if not adequately controlled. The use of this compound, alongside appropriate sample collection and storage techniques, allows for accurate Acyclovir quantification even in the presence of Valacyclovir hydrolysis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)